![molecular formula C12H10Cl2N2O2S B2631135 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide CAS No. 327092-83-1](/img/structure/B2631135.png)
5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide
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Overview
Description
5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, also known as ACPCBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the sulfonamide class of compounds and has been synthesized using different methods.
Scientific Research Applications
- Application : Specific derivatives of 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide have demonstrated anti-inflammatory and analgesic effects. Notably, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit promising activity .
Anti-Inflammatory and Analgesic Agents
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.
Mode of Action
Based on the behavior of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that 5-amino-2-chloro-n-(2-chlorophenyl)benzene-1-sulfonamide could potentially affect multiple pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that 5-amino-2-chloro-n-(2-chlorophenyl)benzene-1-sulfonamide could have similar effects .
properties
IUPAC Name |
5-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(15)5-6-10(12)14/h1-7,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUAZPTZCNGZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24836417 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide |
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